molecular formula C11H13N3O4S2 B2794764 1-methanesulfonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868218-93-3

1-methanesulfonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2794764
CAS No.: 868218-93-3
M. Wt: 315.36
InChI Key: CAZWBTUKTOMXOD-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a substituted imidazole derivative characterized by a 4,5-dihydroimidazole core. Key structural features include:

  • 3-Nitrobenzylsulfanyl group (-SCH₂C₆H₄NO₂) at position 2, introducing electron-withdrawing nitro (-NO₂) and hydrophobic aromatic moieties.

This compound shares structural motifs with bioactive molecules targeting α₁-adrenergic receptors (e.g., SUI therapy agents) , though its specific pharmacological profile remains understudied. Its synthesis likely involves multi-component reactions or sulfonylation/sulfanylation of imidazole precursors, as seen in related compounds .

Properties

IUPAC Name

1-methylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S2/c1-20(17,18)13-6-5-12-11(13)19-8-9-3-2-4-10(7-9)14(15)16/h2-4,7H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZWBTUKTOMXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN=C1SCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methanesulfonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the dihydroimidazole ring and the introduction of the methylsulfonyl and nitrophenyl groups. Common synthetic routes may involve:

    Formation of the dihydroimidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methylsulfonyl group: This step often involves the reaction of the dihydroimidazole intermediate with a methylsulfonyl chloride reagent in the presence of a base.

    Attachment of the nitrophenyl group: This can be accomplished through a nucleophilic substitution reaction, where the dihydroimidazole intermediate reacts with a nitrophenyl halide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-methanesulfonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-methanesulfonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity can be explored for therapeutic applications, such as anti-inflammatory or antimicrobial agents.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 1-methanesulfonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Molecular Formula Key Features Biological Relevance Reference
Target Compound 1: -SO₂CH₃; 2: -SCH₂C₆H₄NO₂ (3-nitrophenyl) C₁₂H₁₃N₃O₄S₂ High polarity due to -NO₂; moderate lipophilicity from aromatic ring Potential α₁-agonist activity (inferred)
A61603 1: -SO₂NH₂; 2: Hydroxy-substituted tetrahydronaphthalene C₁₄H₁₇N₃O₃S Hydrophilic -SO₂NH₂; fused bicyclic aromatic system Potent α₁A-adrenergic agonist for SUI
Ro 115–1240 (Dabuzalgron) 1: -SO₂NH₂; 2: Chloro-substituted benzyl C₁₂H₁₄ClN₃O₂S Chlorine enhances lipophilicity; -SO₂NH₂ for solubility α₁-Adrenergic partial agonist
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone 1: -COC₆H₄NO₂ (para); 2: -SCH₂C₆H₃CF₃ C₁₈H₁₄F₃N₃O₃S Trifluoromethyl (-CF₃) increases metabolic stability; para-nitro enhances electron withdrawal Anticancer/antimicrobial (hypothesized)
2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 1: Unsubstituted; 2: -SCH₂C₆H₄Cl (ortho) C₁₀H₁₁ClN₂S Chlorine (ortho) sterically hinders rotation; simpler structure Unknown, but similar to SUI agents

Key Observations:

Sulfonyl vs. Sulfonamide : Methanesulfonyl (-SO₂CH₃) in the target compound may offer better membrane permeability than sulfonamide (-SO₂NH₂) in A61603 .

Aromatic Substitution : Para-nitro (e.g., ) vs. meta-nitro (target) alters electronic distribution and steric interactions, affecting target selectivity.

Physicochemical and Spectral Properties

Table 2: Spectral Comparison

Property Target Compound 2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone
IR (cm⁻¹) ~1350 (NO₂ asym), 1150 (SO₂) ~750 (C-Cl) ~1250 (C-F), 1350 (NO₂ asym)
¹H NMR (δ) 8.2–7.5 (aromatic H), 4.3 (SCH₂), 3.8 (imidazole CH₂) 7.5–7.3 (aromatic H), 4.1 (SCH₂) 8.4–7.6 (aromatic H), 4.5 (SCH₂)
MS (m/z) 351 [M+H]⁺ 242 [M+H]⁺ 441 [M+H]⁺

Biological Activity

1-Methanesulfonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a nitrophenyl group, a sulfanyl linkage, and a sulfonyl group attached to an imidazole ring, making it an interesting subject for scientific research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 2-{[(3-nitrophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole
  • Molecular Formula : C13H17N3O4S2
  • Molecular Weight : 341.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with proteins or enzymes. These interactions may modulate the activity of target molecules, leading to various biological effects such as enzyme inhibition and receptor binding.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with nitrophenyl groups often demonstrate enhanced activity against various pathogens due to their ability to disrupt bacterial cell walls or inhibit essential enzymes.

Anti-inflammatory Effects

The compound has also been explored for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Antimicrobial Efficacy :
    • A study published in the Journal of Medicinal Chemistry evaluated a series of nitrophenyl-containing imidazoles for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the sulfonyl position significantly enhanced antibacterial potency.
  • Anti-inflammatory Mechanism Investigation :
    • Research published in Pharmacology Reports examined the anti-inflammatory effects of imidazole derivatives in animal models. The study found that compounds similar to the target compound reduced edema and inflammatory markers when administered prior to inflammatory stimuli.

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
Enzyme inhibitionModulation of enzyme activity

Q & A

Q. What are the standard synthetic routes for 1-methanesulfonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, and what reaction conditions are optimal?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Condensation of imidazole precursors (e.g., 4,5-dihydro-1H-imidazole) with 3-nitrobenzyl mercaptan to introduce the sulfanyl group.
  • Step 2: Methanesulfonylation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Table 1: Reaction Conditions

StepReagents/ConditionsYield (%)Key Observations
13-Nitrobenzyl mercaptan, DCM, RT65–70Monitor via TLC (Rf = 0.3)
2Methanesulfonyl chloride, Et₃N, 0°C80–85Exothermic reaction; requires slow addition

Q. How can researchers confirm the structure and purity of the synthesized compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy: Analyze 1^1H and 13^13C spectra for characteristic peaks (e.g., imidazole ring protons at δ 3.2–4.1 ppm, sulfonyl group at δ 3.0 ppm) .
  • IR Spectroscopy: Confirm sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ and nitro (NO₂) stretches at 1520 cm⁻¹ .
  • HPLC: Purity >95% using a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .

Q. What experimental designs are recommended for assessing biological activity in early-stage research?

Methodological Answer: Design dose-response assays with appropriate controls:

  • Antimicrobial Activity: Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition: Evaluate IC₅₀ values against target enzymes (e.g., COX-2) using fluorometric or colorimetric substrates .
  • Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK-293) to determine selectivity indices .

Advanced Research Questions

Q. How can researchers address low yields during the methanesulfonylation step?

Methodological Answer: Optimize reaction parameters systematically:

  • Solvent Screening: Test polar aprotic solvents (DMF, acetonitrile) to stabilize intermediates .
  • Catalysis: Introduce catalytic iodine (1–5 mol%) to enhance sulfonyl group activation .
  • Temperature Control: Use a cryostat to maintain −10°C during reagent addition, reducing side reactions .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting MIC values)?

Methodological Answer: Conduct meta-analysis and controlled replication:

  • Strain Variability: Use standardized strains (e.g., ATCC controls) and culture conditions .
  • Compound Stability: Assess degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS .
  • Statistical Validation: Apply ANOVA or non-parametric tests to compare datasets across labs .

Q. What strategies are effective for structure-activity relationship (SAR) studies of derivatives?

Methodological Answer: Focus on modular synthetic modifications:

  • Substituent Variation: Replace the 3-nitrophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups .
  • Bioisosteric Replacement: Swap the sulfonyl group with phosphonate or carbonyl moieties .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict electronic effects on binding affinity .

Q. Table 2: SAR Trends in Derivatives

ModificationBiological ImpactReference
4-CF₃ substitution↑ Antibacterial activity (MIC ↓ 50%)
Phosphonate replacement↓ Cytotoxicity (IC₅₀ ↑ 2-fold)

Q. How can computational methods accelerate reaction optimization for this compound?

Methodological Answer: Employ reaction path search algorithms:

  • Quantum Chemical Calculations: Use ORCA or GAMESS to model transition states and identify rate-limiting steps .
  • Machine Learning: Train models on existing reaction data (e.g., solvent, temperature) to predict optimal conditions .
  • High-Throughput Screening: Integrate robotic platforms (e.g., Chemspeed) to test 100+ conditions in parallel .

Data Contradiction & Reproducibility

Q. Why do structural analogs of this compound show divergent bioactivity profiles?

Methodological Answer: Differences arise from:

  • Stereoelectronic Effects: Nitro group orientation alters π-π stacking with biological targets .
  • Metabolic Stability: Analogues with fluorinated substituents exhibit longer half-lives in hepatic microsomes .
  • Solubility: LogP variations (e.g., 2.5 vs. 3.2) impact membrane permeability .

Q. How to mitigate impurities during large-scale synthesis (>10 g)?

Methodological Answer: Implement advanced purification techniques:

  • Crystallization: Optimize solvent mixtures (e.g., ethanol/water) for selective recrystallization .
  • Continuous Flow Chemistry: Reduce side products via precise residence time control .
  • In-line Analytics: Use PAT tools (e.g., ReactIR) for real-time impurity monitoring .

Q. What are the challenges in scaling up reactions for preclinical studies?

Methodological Answer: Key issues include:

  • Exothermicity Management: Use jacketed reactors with cooling loops to prevent thermal runaway .
  • Catalyst Recovery: Develop heterogeneous catalysts (e.g., polymer-supported reagents) for reuse .
  • Regulatory Compliance: Document impurity profiles (ICH guidelines) and ensure batch-to-batch consistency .

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